An In-depth Technical Guide to 4-(Butylthio)aniline (CAS 58061-82-8)
An In-depth Technical Guide to 4-(Butylthio)aniline (CAS 58061-82-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Butylthio)aniline is a substituted aniline derivative characterized by a butylthio group at the para position of the benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of both a nucleophilic amino group and a sulfur-containing moiety imparts unique chemical properties, making it a versatile building block for a range of applications. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and potential applications of 4-(Butylthio)aniline, offering insights for its effective utilization in research and development.
Physicochemical Properties
The fundamental physicochemical properties of 4-(Butylthio)aniline are summarized in the table below. These properties are crucial for its handling, purification, and use in various synthetic protocols.
| Property | Value | Source |
| CAS Number | 58061-82-8 | N/A |
| Molecular Formula | C₁₀H₁₅NS | N/A |
| Molecular Weight | 181.30 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly reported; expected to be >200 °C at atmospheric pressure | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, DMSO) and insoluble in water. | [1] |
Synthesis of 4-(Butylthio)aniline
The synthesis of 4-(Butylthio)aniline can be effectively achieved through the alkylation of 4-aminothiophenol with a suitable butylating agent, such as 1-bromobutane. This nucleophilic substitution reaction is a common and reliable method for the preparation of thioethers.
Caption: Synthetic workflow for 4-(Butylthio)aniline.
Experimental Protocol: Synthesis of 4-(Butylthio)aniline
This protocol is adapted from established procedures for the synthesis of analogous alkylthioanilines.
Materials:
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4-Aminothiophenol
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1-Bromobutane
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a solution of 4-aminothiophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
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Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes, then add 1-bromobutane (1.1 eq) dropwise.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure 4-(butylthio)aniline.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the butyl group and the aromatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | d | 2H | Aromatic protons ortho to the sulfur atom |
| ~6.6 | d | 2H | Aromatic protons ortho to the amino group |
| ~3.6 | br s | 2H | -NH₂ protons |
| ~2.8 | t | 2H | -S-CH₂- |
| ~1.6 | m | 2H | -S-CH₂-CH₂- |
| ~1.4 | m | 2H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~148 | C-NH₂ |
| ~135 | C-S |
| ~130 | Aromatic CH ortho to sulfur |
| ~116 | Aromatic CH ortho to amine |
| ~33 | -S-CH₂- |
| ~31 | -S-CH₂-CH₂- |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, sharp | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Strong | Aliphatic C-H stretching |
| 1620-1580 | Strong | N-H bending (scissoring) |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Medium | C-N stretching |
| ~700 | Medium | C-S stretching |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 181 | [M]⁺ |
| 124 | [M - C₄H₉]⁺ (loss of butyl radical) |
| 108 | [M - C₄H₉S]⁺ (loss of butylthio radical) |
Reactivity and Synthetic Applications
The chemical reactivity of 4-(butylthio)aniline is dictated by the interplay of the electron-donating amino group and the butylthio substituent.
Caption: Key reactivity sites of 4-(Butylthio)aniline.
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Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These reactions are fundamental for incorporating the 4-(butylthio)aniline moiety into larger molecular scaffolds.
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Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the positions ortho to it. The butylthio group is also an ortho, para-director, further activating the ring.
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Oxidation of the Thioether: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing a route to modify the electronic properties and steric bulk of the substituent.
Potential Applications
While specific applications for 4-(butylthio)aniline are not extensively documented, its structural features suggest its utility in several areas:
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Pharmaceutical Synthesis: As a substituted aniline, it can serve as a precursor for the synthesis of biologically active compounds. The thioether linkage is present in a number of pharmaceutical agents, and its incorporation can influence pharmacokinetic properties.
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Polymer Chemistry: Aniline derivatives are monomers for the synthesis of polyanilines, a class of conducting polymers. The butylthio group can be used to tune the solubility, processability, and electronic properties of the resulting polymers.[3]
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Materials Science: The unique electronic properties imparted by the sulfur atom make 4-(butylthio)aniline an interesting building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
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Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.
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Irritation: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. Keep the container tightly closed.
Conclusion
4-(Butylthio)aniline is a versatile chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis is straightforward, and its chemical properties, characterized by the presence of both an amino and a butylthio group, allow for a wide range of chemical transformations. While further research is needed to fully explore its applications, this guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their work.
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. (2021-06-14). [Link]
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